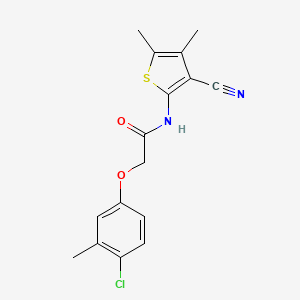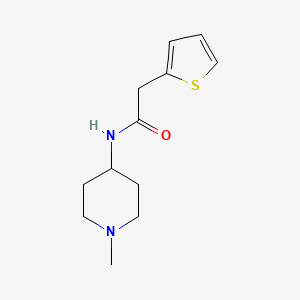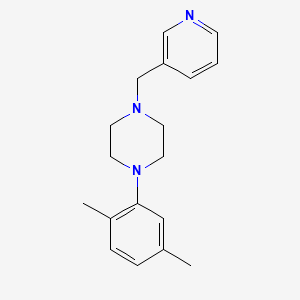
2-(4-chloro-3-methylphenoxy)-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chloro-3-methylphenoxy)-N-(3-cyano-4,5-dimethyl-2-thienyl)acetamide, commonly known as CTAT, is a synthetic compound that has gained significant attention in the field of scientific research. This compound is a member of the thiazole family and has been found to exhibit various biochemical and physiological effects.
Mechanism of Action
The mechanism of action of CTAT is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cancer cell growth and proliferation. CTAT has been shown to inhibit the activity of the enzyme tyrosine kinase, which plays a crucial role in cancer cell signaling pathways.
Biochemical and Physiological Effects
CTAT has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. CTAT has also been found to inhibit cancer cell migration and invasion, which are critical processes in cancer metastasis.
Advantages and Limitations for Lab Experiments
One of the significant advantages of CTAT is its ability to inhibit cancer cell growth and proliferation. This property makes it an attractive candidate for cancer research. However, CTAT has some limitations for lab experiments. It has poor solubility in water, which can make it challenging to work with in aqueous solutions. CTAT is also relatively unstable, and its shelf life can be limited.
Future Directions
There are several future directions for CTAT research. One area of interest is the development of more stable and soluble analogs of CTAT. These analogs could potentially have improved anti-tumor activity and better pharmacokinetic properties. Another area of interest is the investigation of CTAT's potential application in other scientific research fields, such as neurological disorders and infectious diseases.
Conclusion
In conclusion, CTAT is a synthetic compound that has gained significant attention in the field of scientific research. Its anti-tumor activity and potential applications in various research fields make it an attractive candidate for further investigation. The synthesis method of CTAT involves the reaction of 2-(4-chloro-3-methylphenoxy) acetic acid with 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid chloride. CTAT's mechanism of action is believed to involve the inhibition of certain enzymes and proteins involved in cancer cell growth and proliferation. CTAT has been found to exhibit various biochemical and physiological effects, including the induction of apoptosis and inhibition of cancer cell migration and invasion. While CTAT has some limitations for lab experiments, there are several future directions for its research, including the development of more stable and soluble analogs and investigation of its potential application in other research fields.
Synthesis Methods
The synthesis of CTAT involves the reaction of 2-(4-chloro-3-methylphenoxy) acetic acid with 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified by recrystallization to obtain a white solid.
Scientific Research Applications
CTAT has been extensively studied for its potential applications in various scientific research fields. One of its primary applications is in the field of cancer research, where it has been found to exhibit anti-tumor activity. CTAT has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells.
properties
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(3-cyano-4,5-dimethylthiophen-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O2S/c1-9-6-12(4-5-14(9)17)21-8-15(20)19-16-13(7-18)10(2)11(3)22-16/h4-6H,8H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZUFEYXQMGZHHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(aminocarbonyl)phenyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5101473.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3-bromo-4-ethoxybenzamide](/img/structure/B5101480.png)
![5-{3-[3-(2,5-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5101487.png)



![3-[2-(3-bromophenyl)-2-oxoethyl]-1,2-dimethyl-1H-3,1-benzimidazol-3-ium bromide](/img/structure/B5101526.png)

![N-[1-({[4-(aminosulfonyl)phenyl]amino}carbonyl)-2-(3-bromophenyl)vinyl]benzamide](/img/structure/B5101535.png)
![N-{2-[(isobutylamino)carbonyl]phenyl}-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5101536.png)

![3-(4-methoxyphenyl)-2-methyl-7-(4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5101545.png)
![({[(2,4-dinitrophenyl)amino]thio}carbonothioyl)(1,1-dioxidotetrahydro-3-thienyl)methylamine](/img/structure/B5101556.png)
![N-(3-acetylphenyl)-4-[(phenylsulfonyl)amino]benzamide](/img/structure/B5101564.png)